Cas no 1187385-75-6 (4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide)
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide
- N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide
- 4-(4-bromopyrazol-1-yl)-N-propan-2-ylbenzenesulfonamide
- DB-371578
- CS-0452925
- BS-23164
- 1187385-75-6
- MFCD12756457
- 4-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)benzene-1-sulfonamide
- N-ISOPROPYL-4-(4-BROMOPYRAZOL-1-YL)BENZENESULFONAMIDE
- AKOS015835050
- 4-(4-BROMOPYRAZOL-1-YL)-N-ISOPROPYLBENZENESULFONAMIDE
- DTXSID80674920
-
- MDL: MFCD12756457
- Inchi: 1S/C12H14BrN3O2S/c1-9(2)15-19(17,18)12-5-3-11(4-6-12)16-8-10(13)7-14-16/h3-9,15H,1-2H3
- InChI Key: XAAHZRFTZSESKU-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)C1C=CC(=CC=1)S(NC(C)C)(=O)=O
Computed Properties
- Exact Mass: 342.99900
- Monoisotopic Mass: 342.99901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 72.4Ų
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 448.4±51.0 °C at 760 mmHg
- Flash Point: 225.0±30.4 °C
- PSA: 72.37000
- LogP: 3.79320
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 213561-1g |
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide |
1187385-75-6 | 95% | 1g |
£50.00 | 2022-03-01 | |
| Fluorochem | 213561-5g |
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide |
1187385-75-6 | 95% | 5g |
£150.00 | 2022-03-01 | |
| Fluorochem | 213561-25g |
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide |
1187385-75-6 | 95% | 25g |
£450.00 | 2022-03-01 | |
| Fluorochem | 213561-100g |
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide |
1187385-75-6 | 95% | 100g |
£1225.00 | 2022-03-01 | |
| Alichem | A019089335-100g |
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide |
1187385-75-6 | 95% | 100g |
$931.00 | 2023-09-04 | |
| TRC | B997518-10mg |
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide |
1187385-75-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B997518-50mg |
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide |
1187385-75-6 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B997518-100mg |
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide |
1187385-75-6 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Chemenu | CM188894-25g |
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide |
1187385-75-6 | 95% | 25g |
$320 | 2021-08-05 | |
| Chemenu | CM188894-100g |
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide |
1187385-75-6 | 95% | 100g |
$870 | 2021-08-05 |
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide Suppliers
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide (CAS 1187385-75-6): A Comprehensive Guide to Its Properties and Applications
4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide (CAS 1187385-75-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This sulfonamide derivative, featuring a brominated pyrazole moiety, exhibits unique chemical properties that make it valuable for various applications. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, which aligns with current trends in targeted drug discovery.
The molecular structure of 4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide combines three pharmacologically relevant components: a sulfonamide group, an isopropylamine side chain, and a 4-bromo-pyrazole ring. This combination creates opportunities for multiple hydrogen bonding interactions, explaining its growing popularity in medicinal chemistry optimization projects. Recent literature suggests this compound may serve as a precursor for developing novel anti-inflammatory agents, addressing one of the most searched health topics in 2024.
From a synthetic chemistry perspective, CAS 1187385-75-6 demonstrates interesting reactivity patterns. The bromine atom at the 4-position of the pyrazole ring allows for various cross-coupling reactions, making it a versatile building block in palladium-catalyzed transformations. This characteristic responds to the increasing demand for click chemistry compatible intermediates, a hot topic in current chemical research forums and AI-assisted synthesis planning tools.
The physicochemical properties of 4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide contribute to its research utility. With moderate lipophilicity (predicted LogP ~3.2) and good stability under standard laboratory conditions, this compound fits well with modern fragment-based drug design approaches. Its molecular weight (342.23 g/mol) falls within the desirable range for lead compound optimization, another frequently searched term in pharmaceutical development databases.
Analytical characterization of 1187385-75-6 typically involves advanced techniques such as LC-MS purity analysis and multinuclear NMR spectroscopy. The bromine atom provides a convenient handle for X-ray crystallography studies, enabling researchers to obtain detailed structural information—a feature highly valued in current structure-activity relationship investigations.
In material science applications, the sulfonamide-pyrazole hybrid structure of this compound shows potential for creating novel functional materials. Preliminary studies suggest possible utility in designing molecular sensors, particularly for detecting metal ions—an area receiving growing attention in environmental monitoring technologies. This aligns with increasing public interest in pollution detection solutions, a trending search topic across scientific platforms.
The commercial availability of 4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide has expanded in recent years, reflecting its rising importance in chemical research. Suppliers typically offer this compound with >95% purity, suitable for most high-throughput screening applications. Proper storage recommendations include protection from light and moisture at room temperature, following standard practices for heterocyclic sulfonamides.
Safety considerations for handling CAS 1187385-75-6 emphasize standard laboratory precautions. While not classified as highly hazardous, researchers should employ appropriate personal protective equipment when working with this compound, especially during weighing operations. These precautions match current best practices in laboratory safety management, a subject of increasing regulatory focus and online search activity.
Future research directions for 4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide may explore its potential in computational chemistry applications. The compound's well-defined structure makes it suitable for molecular docking studies and quantum mechanical calculations—areas experiencing rapid growth due to advances in artificial intelligence applications for chemical research.
The patent landscape surrounding 1187385-75-6 reveals growing intellectual property interest, particularly in pharmaceutical applications. Several recent filings describe derivatives of this core structure for potential therapeutic applications, responding to the healthcare industry's demand for novel small molecule drugs. This commercial potential explains the compound's increasing appearance in chemical business intelligence reports.
Environmental fate studies of 4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide indicate moderate biodegradability under standard test conditions. These findings contribute to discussions about green chemistry principles in heterocyclic compound development—a subject receiving heightened attention in academic and industrial research communities alike.
For researchers considering CAS 1187385-75-6 for their projects, available synthetic protocols typically involve pyrazole-sulfonamide coupling strategies. Recent methodological improvements have enhanced yields and purity, addressing common challenges in heterocycle functionalization chemistry. These advances respond to practical concerns frequently raised in online chemistry forums and Q&A platforms.
The global market for specialty chemicals like 4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide continues to expand, driven by pharmaceutical and agrochemical innovation. Market analysts note particular growth in the contract research organization sector, where such building blocks are increasingly in demand for custom synthesis projects—trends reflected in business-related chemical searches.
Academic interest in 1187385-75-6 appears in various research contexts, from medicinal chemistry to chemical biology. The compound's versatility makes it valuable for interdisciplinary projects, particularly those investigating protein-ligand interactions—a fundamental aspect of modern drug discovery frequently discussed in scientific literature and online resources.
Quality control protocols for 4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide emphasize comprehensive analytical characterization. Standard testing includes HPLC purity assessment, residual solvent analysis, and confirmation of structural identity—procedures that align with current good manufacturing practice expectations for research chemicals.
1187385-75-6 (4-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylbenzenesulfonamide) Related Products
- 1187385-90-5(N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide)
- 1199773-41-5(N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide)
- 1187385-77-8(4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide)
- 1199773-15-3(4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide)
- 1187385-89-2(4-{4-(4-Bromo-1H-pyrazol-1-yl)phenylsulfonyl}morpholine)
- 1187385-99-4(4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide)
- 1199773-40-4(4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide)
- 1199773-25-5(N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide)
- 1187385-91-6(4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole)
- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)